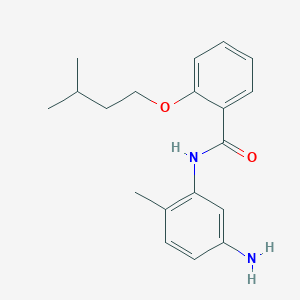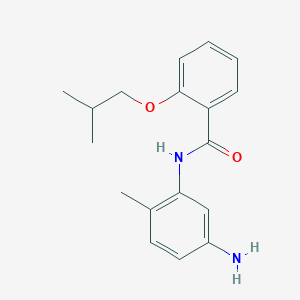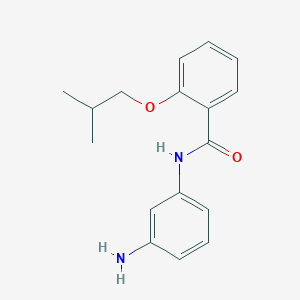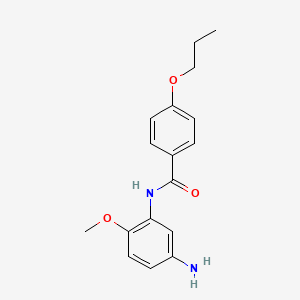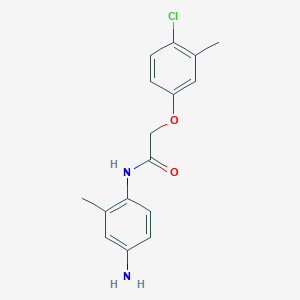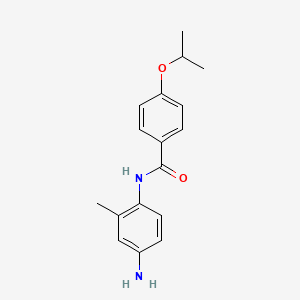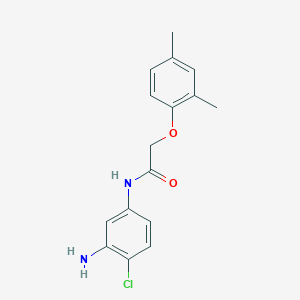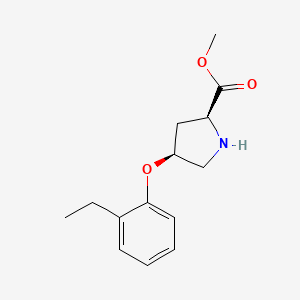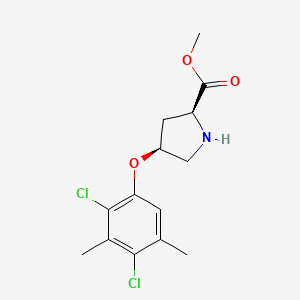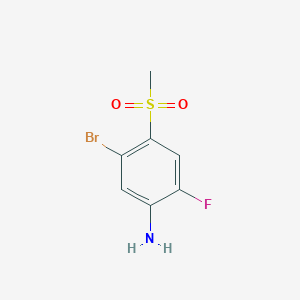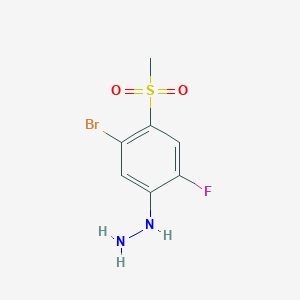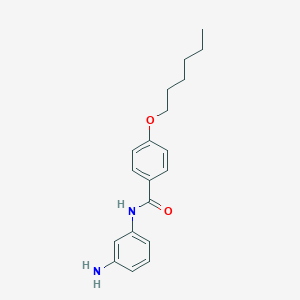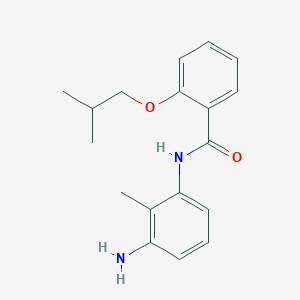
N-(3-Amino-2-methylphenyl)-2-isobutoxybenzamide
概要
説明
“N-(3-Amino-2-methylphenyl)-2-isobutoxybenzamide” is a chemical compound. Based on its name, it contains an amide group (-CONH2), a methyl group (-CH3), and an isobutoxy group (-OC(CH3)2CH3). The presence of these functional groups can influence the compound’s physical and chemical properties .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. For example, NMR spectroscopy can provide information about the types of atoms in the molecule and their connectivity, while X-ray crystallography can provide a detailed three-dimensional structure .Chemical Reactions Analysis
The chemical reactions of a compound depend on its functional groups. Amides, for example, can undergo hydrolysis to form a carboxylic acid and an amine. They can also participate in condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, and reactivity. These properties can be influenced by the compound’s molecular structure and functional groups .科学的研究の応用
1. Psycho- and Neurotropic Properties
A study investigated the psycho- and neurotropic properties of novel compounds related to N-(3-Amino-2-methylphenyl)-2-isobutoxybenzamide. They identified substances with specific sedative effects and anti-amnesic activity. One of the compounds demonstrated anti-anxiety action, anti-amnesic activity, and a significant antihypoxic effect, highlighting its potential for further studies as a psychoactive compound (Podolsky, Shtrygol’, & Zubkov, 2017).
2. Anticancer Potential
Another study found a structurally similar compound, exhibiting excellent biochemical potency and pharmaceutical properties suitable for clinical development as a cancer treatment. The compound showed the ability to arrest cancer cells in mitosis, leading to cellular death, indicating its potential as a clinical candidate for cancer treatment (Theoclitou et al., 2011).
3. Biosensor Development
Research involving a related compound, N-(4-hydroxyphenyl)-3,5-dinitrobenzamide, focused on developing a highly sensitive biosensor. This biosensor demonstrated potent electron mediating behavior and was successful in determining analytes in real samples (Karimi-Maleh et al., 2014).
4. Synthesis and Characterization
A study on a related compound, N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide, involved its synthesis, characterization, and structural determination. The compound's structural motif was noted for potential suitability in metal-catalyzed C–H bond functionalization reactions (Al Mamari & Al Lawati, 2019).
5. Antiviral Activity
A related N-phenylbenzamide derivative was synthesized and tested for its antiviral activity against Enterovirus 71. The study identified a compound with low micromolar concentrations effective against EV 71 strains, suggesting its potential as a lead compound for anti-EV 71 drug development (Ji et al., 2013).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-(3-amino-2-methylphenyl)-2-(2-methylpropoxy)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-12(2)11-22-17-10-5-4-7-14(17)18(21)20-16-9-6-8-15(19)13(16)3/h4-10,12H,11,19H2,1-3H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJUNTTVZEPBTAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C2=CC=CC=C2OCC(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




